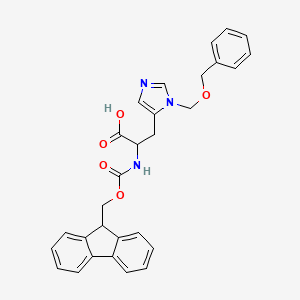

Fmoc-His(pi-Bom)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBFCDKGOPEUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bulwark Against Racemization: A Technical Guide to Fmoc-His(π-Bom)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, maintaining the stereochemical integrity of amino acid residues is paramount. Histidine, with its unique imidazole side chain, presents a notorious challenge due to its high propensity for racemization during the coupling process. This technical guide provides an in-depth exploration of the mechanism behind this racemization and the pivotal role of the π-benzyloxymethyl (Bom) protecting group in its prevention, specifically focusing on the use of Fmoc-His(π-Bom)-OH.

The Root of the Problem: Histidine's Intrinsic Propensity for Racemization

During peptide bond formation, the carboxylic acid of the incoming amino acid is activated to facilitate nucleophilic attack by the free amine of the growing peptide chain. In the case of histidine, the unprotected π-nitrogen (Nπ) of the imidazole ring, being spatially proximal to the α-carbon, can act as an intramolecular base[1]. This nitrogen atom can abstract the acidic α-proton from the activated histidine derivative, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate with nearly equal probability, resulting in a mixture of L- and D-isomers, thereby compromising the chiral purity of the final peptide[1].

This intramolecular base catalysis is a significant issue, particularly when using standard protecting groups like trityl (Trt), which is attached to the τ-nitrogen (Nτ) of the imidazole ring. While the Trt group offers steric hindrance and prevents side-chain acylation, it leaves the Nπ exposed and electronically capable of initiating racemization[1].

The Solution: Strategic Protection with the π-Bom Group

The most effective strategy to circumvent this issue is the protection of the catalytically active Nπ atom. The benzyloxymethyl (Bom) group, when attached to the Nπ position as in Fmoc-His(π-Bom)-OH, provides a robust solution.

Mechanism of Prevention

The efficacy of the Fmoc-His(π-Bom)-OH derivative in preventing racemization stems from two primary effects:

-

Steric Hindrance: The bulky Bom group physically obstructs the Nπ, preventing it from achieving the necessary proximity and orientation to abstract the α-proton of the activated amino acid. This steric shield effectively disrupts the intramolecular catalytic pathway.

-

Electronic Effects: The presence of the electron-withdrawing benzyloxymethyl group on the Nπ reduces its basicity. By pulling electron density away from the nitrogen atom, the Bom group diminishes its capacity to act as a proton acceptor, thus suppressing the initiation of the racemization cascade.

The following diagram illustrates the racemization mechanism of a τ-protected histidine and its prevention by a π-Bom group.

Figure 1: Racemization of Nτ-protected histidine and its prevention by Nπ-Bom protection.

Quantitative Assessment of Racemization

The superiority of π-protected histidine derivatives in maintaining stereochemical purity has been demonstrated in numerous studies. The following table summarizes comparative data on the extent of racemization observed for different histidine derivatives under various coupling conditions.

| Histidine Derivative | Coupling Conditions | Pre-activation Time (min) | Temperature (°C) | % D-Isomer (Racemization) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | RT | 1.0 | [2] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 7.8 | [2] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 0.3 | [2] |

| Fmoc-His(Trt)-OH | Microwave | - | 80 | 16.6 | [2] |

| Fmoc-His(MBom)-OH | Microwave | - | 80 | 0.8 | [2] |

| Fmoc-His(Trt)-OH | TBTU/DIPEA | - | RT | 3.9 (as epimer) | [3] |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | - | RT | No racemization detected | [3] |

MBom (methoxybenzyloxymethyl) and Bum (t-butoxymethyl) are analogous π-protecting groups to Bom.

Experimental Protocols

To provide a comprehensive understanding, detailed methodologies for key experiments are outlined below.

Synthesis of Fmoc-His(π-Bom)-OH

The synthesis of Fmoc-His(π-Bom)-OH is a multi-step process that requires careful control of reaction conditions to ensure regioselective protection of the π-nitrogen. A general synthetic approach is as follows:

-

Protection of the α-amino and carboxyl groups of L-histidine: This is typically achieved by forming a copper complex to mask these functionalities.

-

τ-Nitrogen Protection: The more nucleophilic τ-nitrogen is selectively protected, often with a group that can be removed orthogonally to the final π-protecting group.

-

π-Nitrogen Alkylation: The unprotected π-nitrogen is then alkylated with benzyloxymethyl chloride to introduce the Bom group.

-

Deprotection of the τ-Nitrogen: The temporary protecting group on the τ-nitrogen is removed.

-

Fmoc Group Introduction: The α-amino group is deprotected and subsequently protected with Fmoc-OSu or a similar reagent.

-

Carboxyl Group Deprotection: The carboxyl protecting group is removed to yield the final Fmoc-His(π-Bom)-OH product.

For a detailed synthetic protocol, researchers should refer to specialized literature on amino acid derivative synthesis.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

The following is a general protocol for the incorporation of Fmoc-His(π-Bom)-OH into a peptide sequence using an automated peptide synthesizer.

Figure 2: General workflow for SPPS coupling of Fmoc-His(π-Bom)-OH.

-

Resin Preparation: Swell the solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling:

-

Pre-activate a solution of Fmoc-His(π-Bom)-OH (e.g., 4 equivalents relative to resin loading) with a coupling agent (e.g., HCTU, 3.95 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Chiral Analysis of Histidine Residues by HPLC

To quantify the extent of racemization, the synthesized peptide is cleaved from the resin, deprotected, and hydrolyzed. The resulting amino acid mixture is then analyzed by chiral HPLC.

-

Peptide Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the solid support and remove all side-chain protecting groups.

-

Peptide Hydrolysis: Hydrolyze the crude peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution, for example, from a buffer of triethylamine phosphate to an organic solvent like acetonitrile.

-

Detection: Monitor the elution of the diastereomers using a UV detector, typically at 340 nm for Marfey's derivatives.

-

Quantification: The L-His and D-His derivatives will have different retention times, allowing for their separation and quantification. The percentage of racemization is calculated from the integrated peak areas of the D- and L-isomers.

-

Conclusion

The use of Fmoc-His(π-Bom)-OH is a critical strategy in modern peptide synthesis to ensure the stereochemical fidelity of histidine-containing peptides. By sterically and electronically deactivating the Nπ of the imidazole ring, the Bom protecting group effectively prevents the intramolecular base-catalyzed racemization that plagues derivatives with unprotected or Nτ-protected side chains. The quantitative data and established experimental protocols underscore the reliability of this approach, making Fmoc-His(π-Bom)-OH an indispensable tool for researchers and drug development professionals aiming to produce high-purity, chirally defined peptides.

References

An In-depth Technical Guide to Fmoc-His(π-Bom)-OH: Chemical Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of π-Benzyloxymethyl (Bom) protected Nα-Fmoc-L-histidine [Fmoc-His(π-Bom)-OH], a critical reagent in modern solid-phase peptide synthesis (SPPS). This guide will delve into its chemical structure and properties, its significant advantages in preventing racemization, and detailed protocols for its application and cleavage. We will also discuss the closely related and improved analogue, Fmoc-His(π-MBom)-OH, to provide a complete picture for researchers.

Introduction: The Challenge of Histidine in Peptide Synthesis

Histidine is a notoriously challenging amino acid to incorporate during solid-phase peptide synthesis. The imidazole side chain's π-nitrogen is nucleophilic and can catalyze the epimerization of the α-carbon during the activation step of coupling, leading to the undesirable formation of the D-isomer of the amino acid in the peptide chain.[1][2] This racemization can significantly impact the final peptide's biological activity and purity.[2]

To mitigate this, various protecting groups for the histidine imidazole ring have been developed. While the Nτ-trityl (Trt) protecting group is widely used, it offers limited protection against racemization, especially under base-mediated coupling conditions or at elevated temperatures.[1][3] A more effective strategy is the protection of the π-nitrogen of the imidazole ring. The benzyloxymethyl (Bom) group is one such π-protecting group that has proven to be highly effective in suppressing racemization.[1]

Chemical Structure and Properties

The chemical structure of Fmoc-His(π-Bom)-OH features the standard Fmoc protecting group on the α-amino group and a benzyloxymethyl (Bom) group on the π-nitrogen of the histidine imidazole ring. The proper nomenclature for this compound is Nα-Fmoc-Nπ-(benzyloxymethyl)-L-histidine.

While "Fmoc-His(pi-Bom)-OH" is a descriptive name, the formal designation is often Fmoc-His(3-Bom)-OH. A closely related and more recent derivative is Fmoc-His(π-MBom)-OH, which incorporates a 4-methoxybenzyloxymethyl group, offering similar protection with altered cleavage kinetics.

The key quantitative properties of these derivatives are summarized in the tables below for easy comparison.

| Property | Fmoc-His(3-Bom)-OH | Fmoc-His(MBom)-OH |

| Synonyms | Fmoc-L-His(π-Bom)-OH, Fmoc-N-p-benzyloxymethyl-L-histidine[4] | N-α-Fmoc-N-π-(p-methoxybenzyloxymethyl)-L-histidine[5] |

| CAS Number | 84891-19-0[4][6][7] | Not readily available |

| Molecular Formula | C₂₉H₂₇N₃O₅[6] | C₃₀H₂₉N₃O₆[5] |

| Molecular Weight | 497.54 g/mol [6] | 527.57 g/mol [5] |

| Appearance | White powder | White to off-white powder[5] |

| Purity (HPLC) | ≥99%[4][6] | ≥98.0%[5] |

| Enantiomeric Purity | >99.8% L-isomer | ≥99.5% L-isomer[5] |

| Solubility | Soluble in DMF | Soluble in DMF (1 mmole in 2 ml)[5] |

| Storage Temperature | 4°C[7] | 15-25°C[5] |

The Critical Advantage: Prevention of Racemization

The primary advantage of using Fmoc-His(π-Bom)-OH and its analogues is the significant reduction in racemization during peptide synthesis. By protecting the π-nitrogen of the imidazole ring, the intramolecular catalysis of α-carbon deprotonation is effectively blocked. This is particularly crucial when using modern, highly efficient coupling reagents and protocols that may involve basic conditions or elevated temperatures (e.g., microwave-assisted synthesis).

Numerous studies have demonstrated the superiority of π-protected histidine derivatives over the τ-protected Fmoc-His(Trt)-OH in maintaining chiral purity.

| Condition | Fmoc-His(Trt)-OH (% D-isomer) | Fmoc-His(MBom)-OH (% D-isomer) |

| HCTU/6-Cl-HOBt/DIPEA activation (5 min pre-activation) | 7.8%[1] | 0.3%[1] |

| Microwave heating at 80°C | 16.6%[1] | 0.8%[1] |

This data clearly illustrates that the use of a π-protecting group like MBom can reduce racemization by over an order of magnitude, ensuring the synthesis of peptides with higher chiral integrity.

Experimental Protocols

Coupling of Fmoc-His(π-Bom)-OH in SPPS

The following is a general protocol for the manual coupling of Fmoc-His(π-Bom)-OH onto a resin-bound peptide chain. This protocol can be adapted for automated peptide synthesizers.

Reagents and Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-His(π-Bom)-OH (or Fmoc-His(π-MBom)-OH)

-

Coupling reagent (e.g., HBTU, TBTU, HATU, or DIC)

-

Base (e.g., DIPEA or Collidine)

-

HOBt or Oxyma (if using DIC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) for washing

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

Protocol:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new synthesis, deprotect the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and then DCM.

-

Activation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq., if applicable) in a minimal amount of DMF. Add the base (e.g., DIPEA, 6 eq.) to the solution.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (Kaiser) test.

-

Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin extensively with DMF, followed by DCM.

-

Deprotection: For the next coupling cycle, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

Cleavage of the Bom/MBom Protecting Group and from the Resin

The Bom and MBom protecting groups are labile to strong acids and are typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). A critical consideration during the cleavage of Bom/MBom-protected histidine is the generation of formaldehyde as a byproduct.[8] Formaldehyde can react with the N-terminal amine of the cleaved peptide or with the side chains of certain amino acids (e.g., cysteine, tryptophan), leading to unwanted modifications.[3] To prevent this, a formaldehyde scavenger must be included in the cleavage cocktail.

Cleavage Cocktail (with scavenger):

-

Trifluoroacetic acid (TFA): 94%

-

Triisopropylsilane (TIS): 1%

-

Water: 2.5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Methoxyamine hydrochloride (as a formaldehyde scavenger, optional but recommended)[5][9]

Protocol:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage: Add the freshly prepared cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-His(π-Bom)-OH.

Mechanism of Histidine Racemization and Prevention

Caption: Mechanism of histidine racemization and its prevention by π-nitrogen protection.

Cleavage and Scavenging of Byproducts

Caption: Cleavage of Bom-protected histidine and the role of scavengers in preventing side reactions.

Conclusion

Fmoc-His(π-Bom)-OH and its analogue Fmoc-His(π-MBom)-OH are superior reagents for the incorporation of histidine in solid-phase peptide synthesis, particularly when the prevention of racemization is critical. By protecting the π-nitrogen of the imidazole ring, these derivatives effectively suppress the formation of the D-isomer, leading to higher purity and more reliable biological activity of the final peptide product. While their use necessitates the inclusion of a formaldehyde scavenger during cleavage, this is a minor procedural adjustment that is far outweighed by the significant improvement in chiral purity. For researchers, scientists, and drug development professionals engaged in the synthesis of complex or therapeutically relevant peptides, the use of π-protected histidine derivatives is a highly recommended strategy to ensure the highest quality synthetic product.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-His(MBom)-OH N-α-Fmoc-3-methoxybenzyloxymethyl-L-histidine Novabiochem® [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chm.bris.ac.uk [chm.bris.ac.uk]

Synthesis and Purification of Fmoc-His(π-Bom)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Nα-Fmoc-N-π-(benzyloxymethyl)-L-histidine (Fmoc-His(π-Bom)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The π-benzyloxymethyl (Bom) protecting group on the imidazole ring of histidine is instrumental in preventing racemization during peptide coupling, a common challenge encountered with this amino acid. This document outlines the synthetic route, detailed experimental protocols, purification methods, and relevant characterization data.

Introduction

Histidine's unique imidazole side chain plays a crucial role in the biological activity of many peptides and proteins. However, its propensity for racemization during activation for peptide bond formation poses a significant hurdle in chemical peptide synthesis.[1] Protection of the π-nitrogen of the imidazole ring has been shown to be an effective strategy to mitigate this side reaction.[1][2] The benzyloxymethyl (Bom) group is a well-established protecting group for this purpose, offering stability under the basic conditions used for Fmoc removal, while being readily cleavable under acidic conditions or through hydrogenolysis.[2][3]

Fmoc-His(π-Bom)-OH is a versatile derivative that ensures the chiral integrity of the histidine residue during its incorporation into a peptide sequence, making it a valuable reagent for the synthesis of complex and high-purity peptides for research and therapeutic applications.[4]

Synthesis of Fmoc-His(π-Bom)-OH

The synthesis of Fmoc-His(π-Bom)-OH generally proceeds through a multi-step process involving the protection of the α-amino and carboxyl groups of L-histidine, followed by the regioselective introduction of the Bom group onto the π-nitrogen of the imidazole ring, and finally, selective deprotection to yield the desired product. A common strategy involves the initial preparation of an Nα-protected, carboxyl-esterified histidine derivative, which is then reacted with benzyloxymethyl chloride. The separation of the desired π-isomer from the τ-isomer is a critical step, often accomplished by chromatography.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Workflow for the synthesis and purification of Fmoc-His(π-Bom)-OH.

Quantitative Data

The following table summarizes typical data for related protected histidine derivatives, providing an indication of expected yields and purity.

| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| Boc-His(π-Bom)-OH | Boc-His(τ-Boc)-OMe | Benzyloxymethyl chloride | Good | High | [2] |

| Fmoc-His(3-Bum)-OH | Z-His(3-Bum)-OH | H₂/Pd-C, Fmoc-OSu | 79 | 99.3 (HPLC) | [5] |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related N-π-protected histidine derivatives and have been adapted for the preparation of Fmoc-His(π-Bom)-OH.

Synthesis of Nα-Fmoc-L-Histidine

-

Dissolve L-Histidine in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in 1,4-dioxane dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis of Nα-Fmoc-L-Histidine Methyl Ester

-

Suspend Nα-Fmoc-L-Histidine in anhydrous methanol.

-

Cool the suspension to -10°C.

-

Add thionyl chloride dropwise while maintaining the temperature below -5°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the methyl ester hydrochloride salt.

Synthesis of Fmoc-His(π-Bom)-OMe and Fmoc-His(τ-Bom)-OMe

-

Dissolve Nα-Fmoc-L-Histidine methyl ester hydrochloride in anhydrous dichloromethane.

-

Add a suitable base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt.

-

Cool the solution to 0°C.

-

Add benzyloxymethyl chloride (Bom-Cl) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a mixture of the π- and τ-isomers.

Saponification to Fmoc-His(π/τ-Bom)-OH

-

Dissolve the mixture of Fmoc-His(π/τ-Bom)-OMe in a mixture of tetrahydrofuran (THF) and water.

-

Add one equivalent of lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 4-5 with a mild acid such as citric acid solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol

The purification of Fmoc-His(π-Bom)-OH from the isomeric mixture and other impurities is a critical step to ensure high purity for peptide synthesis applications.

Chromatographic Separation

The separation of the desired N-π-isomer from the N-τ-isomer is typically achieved by silica gel column chromatography.

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired π-isomer.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Further purification can be achieved by recrystallization from an appropriate solvent pair, such as ethyl acetate/hexane or dichloromethane/diethyl ether, to yield the final product as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and the position of the Bom group. The chemical shifts of the imidazole protons can distinguish between the π and τ isomers.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. Commercial suppliers often state a purity of ≥99%.[4]

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and key decision points in the synthesis and purification process.

Caption: Decision and process flow for Fmoc-His(π-Bom)-OH synthesis.

Conclusion

The synthesis and purification of Fmoc-His(π-Bom)-OH require a careful multi-step approach with particular attention to the regioselective introduction and separation of the π-Bom protected isomer. The use of this high-purity building block is essential for minimizing racemization during the incorporation of histidine residues in solid-phase peptide synthesis, ultimately enabling the production of well-defined and biologically active peptides for a wide range of research and drug development applications.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-His(pi-Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate solvents and the assurance of starting material stability are paramount to achieving high-purity, target peptides. This technical guide provides an in-depth analysis of the solubility and stability of N-α-Fmoc-N-π-(benzyloxymethyl)-L-histidine (Fmoc-His(pi-Bom)-OH), a critical building block for the incorporation of histidine residues while minimizing racemization.

Solubility Profile of this compound

The dissolution of Fmoc-protected amino acids is a crucial first step in the coupling reaction during SPPS. Inadequate solubility can lead to incomplete reactions, lower yields, and the generation of deletion sequences. While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, this guide compiles available information and data from analogous compounds to provide a practical overview.

Polar aprotic solvents are the most commonly employed in Fmoc-based SPPS due to their ability to swell the resin support and solubilize the reagents.[1]

Table 1: Solubility of this compound and Analogues in Common SPPS Solvents

| Solvent | Abbreviation | This compound Solubility | Observations and Analogous Data |

| N,N-Dimethylformamide | DMF | Generally Soluble | A similar compound, Fmoc-His(MBom)-OH, is described as forming a clear solution at a concentration of 0.5 M (1 mmole in 2 ml). Most Fmoc-amino acids exhibit good solubility in DMF.[2][3] |

| N-Methyl-2-pyrrolidone | NMP | Generally Soluble | NMP is a highly polar solvent known to effectively dissolve most common peptide synthesis reagents.[3] |

| Dimethyl sulfoxide | DMSO | Likely Soluble | DMSO is a powerful solvent, often used in mixtures to dissolve challenging sequences.[4] Binary mixtures with DMSO have shown high efficacy in solubilizing reagents.[4] |

| Dichloromethane | DCM | Poorly Soluble | Some Fmoc-amino acids have limited solubility in DCM and may require the addition of DMF to achieve complete dissolution.[2] |

Stability of this compound

The stability of this compound is primarily assessed by its resistance to racemization during activation and coupling, and the stability of the pi-Bom protecting group under standard SPPS conditions.

Prevention of Racemization

Histidine is particularly susceptible to racemization during peptide synthesis. The pi-Bom protecting group on the imidazole nitrogen effectively suppresses this side reaction.[5] This is a significant advantage over other protecting groups, such as Trityl (Trt), especially when using base-mediated coupling methods.

Table 2: Racemization of Histidine Derivatives

| Histidine Derivative | Coupling Conditions | Racemization Level | Reference |

| Fmoc-His(Trt)-OH | TBTU/DIPEA | Can be significant | [6] |

| This compound | TBTU/DIPEA | Minimal | [5] |

Chemical Stability of the pi-Bom Protecting Group

The benzyloxymethyl (Bom) group is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[7] It is, however, readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin with cocktails containing trifluoroacetic acid (TFA).[8]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.

-

Preparation: Accurately weigh 10 mg of this compound into a clear glass vial.

-

Solvent Addition: Add the chosen solvent (e.g., DMF) to the vial in small, precise increments (e.g., 100 µL) using a calibrated micropipette.

-

Dissolution: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Endpoint: The point at which the entire solid is dissolved and the solution is clear is considered the saturation point.

-

Calculation: Calculate the solubility in mg/mL and convert to molarity.

-

Confirmation: For a more accurate determination, the saturated solution can be filtered, and the concentration of the filtrate can be determined by UV-Vis spectrophotometry by measuring the absorbance of the Fmoc group at approximately 267 nm.

Protocol for Stability Assessment by HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation and racemization of this compound over time in a specific solvent.

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., 0.2 M in DMF).

-

Incubation: Store the solution under controlled conditions (e.g., room temperature, protected from light).

-

Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

-

HPLC Analysis: Analyze the aliquot by reverse-phase HPLC (RP-HPLC) to assess purity. A typical method would involve a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% TFA. The purity is determined by integrating the peak area of the parent compound relative to any degradation products.

-

Chiral HPLC Analysis: To assess racemization, a chiral HPLC method is required. This typically involves a polysaccharide-based chiral stationary phase.[9] The mobile phase is optimized to achieve baseline separation of the L- and D-enantiomers. The percentage of the D-enantiomer is calculated from the peak areas.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for determining solubility and stability.

Caption: Logical workflow for solvent selection.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Detection [iris-biotech.de]

- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to Protecting Groups for Histidine in Fmoc-SPPS

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate a strategic approach to side-chain protection. The imidazole side chain of histidine is not only nucleophilic but also plays a critical role in promoting racemization, a significant issue that can compromise the biological activity of the final peptide. This guide provides a comprehensive overview of the commonly used protecting groups for histidine, their mechanisms, and practical considerations for their use in Fmoc-SPPS.

The Challenge: Racemization and Side Reactions

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[1] This heightened susceptibility is an intramolecular side reaction stemming from the lone pair of electrons on the Nπ nitrogen of the imidazole ring.[2][3] When the carboxyl group of the Fmoc-histidine derivative is activated for coupling, the Nπ electrons are sufficiently basic to abstract the acidic alpha-carbon proton.[2][3] This deprotonation results in the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, leading to epimerization.[2][3] The likelihood of this occurring increases with longer activation times and in cases of peptide aggregation on the solid support.[2]

Beyond racemization, the unprotected imidazole ring can also react with activated carboxyl groups during coupling, leading to the formation of acylimidazolides. While often transient, these side reactions can complicate the synthesis and purification process.[4]

Commonly Used Protecting Groups for Histidine

The selection of an appropriate protecting group for the histidine side chain is crucial for minimizing racemization and other side reactions. The most common strategies involve protection at either the N(τ) tele or N(π) pros nitrogen of the imidazole ring.

-

N(τ)-Trityl (Trt): The trityl group is a widely used, acid-labile protecting group for the N(τ) position of the imidazole ring.[4] It provides effective protection against the formation of by-products.[5] However, since the N(π) nitrogen remains unprotected, Fmoc-His(Trt)-OH is prone to racemization, particularly with extended pre-activation times or when using base-mediated coupling methods.[6]

-

N(τ)-tert-Butoxycarbonyl (Boc): The Boc group, also attached at the N(τ) position, offers an alternative to the Trt group. Its primary advantage is the significant reduction in the potential for epimerization, making it a valuable tool for maintaining the enantiomeric purity of the peptide.[2][3]

-

N(τ)-Methyltrityl (Mtt) and Methoxytrityl (Mmt): These trityl derivatives are more acid-labile than the standard Trt group.[4] This increased lability makes them particularly useful in strategies where the selective deprotection of a side chain on the resin is required, for instance, in the synthesis of protected peptide fragments or for on-resin cyclization.[4][7] The order of acid lability is generally Mmt > Mtt > Trt.[4][7]

-

N(π)-Protecting Groups (e.g., MBom): To directly address the root cause of racemization, protecting groups have been developed for the N(π) position of the imidazole ring.[6] The 4-methoxybenzyloxymethyl (MBom) group is one such example.[6][8] By protecting the N(π) nitrogen, the intramolecular base-catalyzed abstraction of the α-proton is prevented, leading to a significant suppression of racemization, even under conditions that would typically cause high levels of epimerization with N(τ)-protected histidine derivatives.[6][8]

Quantitative Data Summary

The choice of protecting group and coupling conditions can have a significant impact on the level of racemization. The following table summarizes comparative data on histidine racemization under different conditions.

| Protecting Group | Activation/Coupling Conditions | Pre-activation Time | Racemization Level | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0% | [6] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% | [6] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% | [6] |

| Fmoc-His(Trt)-OH | Microwave at 80°C | Not specified | 16.6% | [6] |

| Fmoc-His(MBom)-OH | Microwave at 80°C | Not specified | 0.8% | [6] |

Experimental Protocols

1. General Coupling Protocol for Fmoc-His(PG)-OH

This protocol provides a general guideline. Optimal conditions may vary depending on the specific sequence and protecting group used.

-

Resin Preparation: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30-60 minutes.[9]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-His(PG)-OH derivative and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. To minimize racemization with Trt-protected histidine, it is advisable to minimize the pre-activation time or use an in-situ activation approach.[1][6] The addition of an additive like 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) can also help to suppress racemization.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

2. Final Cleavage and Deprotection Protocol

-

Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for the removal of acid-labile groups like Trt, Boc, and Pbf is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the peptide suspension to pellet the crude product. Wash the pellet with cold diethyl ether and then dry it under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Mechanism of Histidine Racemization in Fmoc-SPPS.

Caption: Decision tree for selecting a histidine protecting group.

Caption: General workflow for histidine incorporation in Fmoc-SPPS.

Conclusion

The successful incorporation of histidine in Fmoc-SPPS is highly dependent on the strategic selection of a side-chain protecting group. While N(τ)-Trt is a commonly used and effective protecting group, its propensity to allow racemization necessitates careful control over coupling conditions. For sequences that are particularly sensitive to racemization, N(τ)-Boc or N(π)-protected derivatives like MBom offer superior stereochemical integrity. The choice of protecting group should be guided by the specific requirements of the peptide sequence, including the need for orthogonal deprotection strategies and the acceptable level of potential D-isomer formation. By understanding the underlying chemistry and the characteristics of each protecting group, researchers can optimize their synthetic strategies to produce high-purity histidine-containing peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Theoretical Advantages of Pi-Position Protection on the Imidazole Ring

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle, is a fundamental component of numerous biologically active molecules, most notably the amino acid histidine. Its unique electronic properties and amphoteric nature allow it to participate in a wide array of biological interactions, including hydrogen bonding, metal coordination, and acid-base catalysis. However, the reactivity of the imidazole ring, particularly the exposed pi-nitrogen (Nπ), can also present significant challenges in chemical synthesis, especially in the context of peptide chemistry and drug development. This guide provides a comprehensive overview of the theoretical and practical advantages of protecting the pi-position of the imidazole ring, with a focus on preventing racemization, modulating electronic properties, and enhancing synthetic efficiency.

Core Challenge: Racemization in Peptide Synthesis

A primary driver for the development of pi-position protecting groups for the imidazole ring of histidine has been the prevention of racemization during peptide bond formation. The lone pair of electrons on the Nπ atom can act as an intramolecular base, abstracting the alpha-proton of the activated carboxyl group. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity. This side reaction is a major concern in the synthesis of peptides and proteins, as the presence of even small amounts of the D-enantiomer can have profound effects on their biological activity and therapeutic efficacy.

Key Theoretical Advantages of Pi-Position Protection

Protecting the Nπ-position of the imidazole ring offers several key theoretical advantages that extend beyond the simple prevention of racemization:

-

Suppression of Racemization: By blocking the Nπ-lone pair with a protecting group, the intramolecular base-catalyzed epimerization pathway is effectively shut down. The choice of protecting group can significantly influence the degree of suppression.

-

Prevention of Side-Chain Acylation: The nucleophilic Nπ-nitrogen can react with activated acyl species, leading to undesired side products and reduced yields of the target peptide. Pi-position protection prevents this side reaction.

-

Modulation of Electronic Properties and pKa: The introduction of electron-withdrawing or electron-donating protecting groups at the pi-position can alter the electron density of the imidazole ring. This, in turn, influences its pKa, hydrogen bonding capacity, and ability to participate in pi-stacking and cation-pi interactions. Such modulation can be strategically employed in drug design to fine-tune interactions with biological targets.

-

Enhanced Synthetic Versatility and Orthogonality: A wide range of pi-protecting groups with varying lability have been developed, allowing for orthogonal protection strategies. This enables the selective deprotection of different functional groups within a complex molecule, facilitating the synthesis of branched or cyclic peptides and other intricate molecular architectures.

Quantitative Comparison of Pi-Protecting Groups in Suppressing Racemization

The effectiveness of different pi-protecting groups in preventing racemization during peptide coupling has been a subject of extensive research. While direct comparison is often complicated by varying experimental conditions across different studies, the following table summarizes available quantitative data on the percentage of D-isomer formation for various N-pi-protected histidine derivatives.

| Protecting Group (PG) in Fmoc-His(PG)-OH | Coupling Conditions | % D-Isomer (Epimerization) | Reference |

| Trityl (Trt) at Nτ | 50 °C, 10 min | >16% | [1] |

| tert-Butoxycarbonyl (Boc) at Nπ | 90 °C, 2 min | 0.81% | [1] |

| tert-Butoxycarbonyl (Boc) at Nπ | 50 °C, 10 min | 1.29% | [1] |

| Trityl (Trt) at Nτ | 50 °C, 10 min | 2.88% | [1] |

| tert-Butoxymethyl (Bum) at Nπ | TBTU/DIPEA | <0.3% | [2] |

| Trityl (Trt) at Nτ | TBTU/DIPEA | 4.5% | [2] |

Note: The data presented is for comparative purposes and the level of racemization can be influenced by the coupling reagent, base, temperature, and duration of the reaction.

Experimental Protocols for Key Pi-Position Protection Strategies

Detailed methodologies for the introduction and removal of various pi-protecting groups are crucial for their successful application in synthesis. Below are representative protocols for some of the most commonly used protecting groups.

N-pi-Tritylation of Histidine

The trityl (Trt) group is a widely used acid-labile protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-His(τ-Trt)-OH:

-

Silylation: Suspend L-histidine in an organic solvent and react with a silylating agent, such as dichlorodimethylsilane, to protect the α-amino and carboxyl groups.

-

Tritylation: Add triethylamine to neutralize the generated HCl, followed by the addition of trityl chloride. The reaction is typically stirred at room temperature.

-

Desilylation and Fmoc Protection: The silyl groups are removed by treatment with water. The resulting N-im-trityl histidine is then protected at the α-amino group with Fmoc-OSu or a similar Fmoc-donating reagent.

Deprotection: The Trt group is readily cleaved with mild acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with scavengers like triisopropylsilane (TIS) to prevent re-attachment of the trityl cation to other nucleophilic residues.

N-pi-Benzyloxymethyl (Bom) Protection

The benzyloxymethyl (Bom) group is known for its high efficiency in suppressing racemization.

Synthesis of Boc-His(π-Bom)-OH:

A common route involves the reaction of Nα-Boc-histidine methyl ester with benzyloxymethyl chloride in the presence of a base. Subsequent saponification of the methyl ester yields the desired product. However, the synthesis can be challenging due to the instability of the reagents and potential for side reactions.[3][4]

Deprotection: The Bom group is typically removed by strong acidolysis, such as with hydrogen fluoride (HF), or by catalytic hydrogenolysis.[4]

N-pi-tert-Butoxycarbonyl (Boc) Protection

The Boc group offers good suppression of racemization and is compatible with Fmoc-based SPPS.

Synthesis of Fmoc-His(π-Boc)-OH:

This derivative can be prepared by reacting Fmoc-His-OH with di-tert-butyl dicarbonate in the presence of a base.

Deprotection: The Nπ-Boc group is cleaved under the standard acidic conditions used for the final cleavage of the peptide from the resin in Fmoc-SPPS (e.g., 95% TFA).

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of histidine racemization, a general workflow for solid-phase peptide synthesis incorporating a pi-protected histidine, and a logical flow for selecting an appropriate protecting group.

Figure 1: Mechanism of histidine racemization via intramolecular base catalysis by the Nπ-nitrogen.

References

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. peptide.com [peptide.com]

- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzyloxymethyl (Bom) Protecting Group: A Technical Guide to its Discovery, Development, and Application

Abstract

The benzyloxymethyl (Bom) group is a crucial acetal-type protecting group in modern organic synthesis, prized for its stability under a range of conditions and its versatile deprotection methods. This technical guide provides an in-depth overview of the discovery, development, and application of the Bom group for the protection of alcohols and nitrogen-containing heterocycles such as imidazoles and pyrroles. Detailed experimental protocols for the introduction and removal of the Bom group are presented, alongside quantitative data on reaction efficiency. Furthermore, this guide explores the mechanistic pathways of its application and cleavage, potential side reactions and their mitigation, and its strategic use in complex syntheses, particularly in peptide and nucleoside chemistry.

Introduction

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a paramount strategy.[1] Protecting groups serve as temporary shields, preventing unwanted side reactions and enabling chemists to achieve desired transformations with high precision.[1] The benzyloxymethyl (Bom) group, an acetal protecting group, has emerged as a valuable tool for the protection of hydroxyl and N-H functionalities. Its stability to basic and nucleophilic reagents, coupled with multiple options for cleavage under acidic or reductive conditions, makes it a versatile choice for a variety of synthetic challenges.[2][3] This guide will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the theory and practice of using the Bom protecting group.

Core Principles of the Bom Protecting Group

The Bom group is typically introduced to a substrate using benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base.[2] It is characterized by its general stability to basic conditions, making it orthogonal to many other protecting groups.[4]

Key Attributes:

-

Stability: Stable under basic and nucleophilic conditions. It is also stable to trifluoroacetic acid (TFA), a reagent commonly used for the removal of Boc groups in peptide synthesis.[4]

-

Lability: Cleaved under strongly acidic conditions (e.g., HBr in trifluoroacetic acid) or through hydrogenolysis.[4] This dual-mode removal offers flexibility in synthetic planning.

Experimental Protocols

General Procedure for Bom Protection of Alcohols

This protocol describes a common method for the protection of a primary alcohol using benzyloxymethyl chloride.

Reaction Scheme:

Materials:

-

Alcohol substrate

-

Benzyloxymethyl chloride (BOM-Cl)

-

N,N-Diisopropylethylamine (i-Pr2NEt)

-

Tetrabutylammonium iodide (n-Bu4N+I-)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the alcohol substrate in anhydrous dichloromethane (CH2Cl2).

-

Add N,N-Diisopropylethylamine (i-Pr2NEt) and a catalytic amount of tetrabutylammonium iodide (n-Bu4N+I-).

-

Add benzyloxymethyl chloride (BOM-Cl) dropwise to the solution.

-

Reflux the reaction mixture for 32 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedures for Bom Group Deprotection

This is a mild and common method for removing the Bom group.

Reaction Scheme:

Materials:

-

Bom-protected substrate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or other suitable solvent

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the Bom-protected substrate in ethanol (EtOH).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under an atmosphere of hydrogen gas (H2) (typically 1 atm, but can be increased).

-

Stir the reaction at room temperature or reflux for 45 minutes to several hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

This method is suitable for substrates that are stable to strong acids.

Materials:

-

Bom-protected substrate

-

Hydrochloric acid (HCl)

-

Sodium Iodide (NaI)

-

Acetone

-

Water

Procedure:

-

Dissolve the Bom-protected substrate in a mixture of acetone and water.

-

Add sodium iodide (NaI) and concentrated hydrochloric acid (HCl).

-

Stir the reaction at room temperature for 21 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data

The efficiency of Bom protection and deprotection reactions is substrate-dependent. The following tables provide representative quantitative data.

Table 1: Bom Protection of a Primary Alcohol

| Substrate | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Ref. |

| Primary Alcohol | BnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻ | CH₂Cl₂ | Reflux | 32 | 92 |

Table 2: Comparison of Bom Deprotection Methods for a Protected Alcohol

| Deprotection Method | Reagents | Solvent | Temp. | Time | Yield (%) | Ref. |

| Hydrogenolysis | H₂, Pd/C | EtOH | Reflux | 45 min | 94 | |

| Acidolysis | HCl, NaI | Acetone, H₂O | RT | 21 h | 65 |

Table 3: Optimized Hydrogenolytic Cleavage of Bom-Protected Uridine Derivatives [5]

| Entry | Solvent | Additive (0.5%) | Pressure (H₂) | Time (h) | Yield (%) |

| 1 | ⁱPrOH | None | 1 atm | 12 | 10 |

| 2 | ⁱPrOH-H₂O (10/1) | None | 1 atm | 12 | 30 |

| 3 | ⁱPrOH-H₂O (10/1) | HCO₂H | 1 atm | 2 | >99 |

| 4 | ⁱPrOH-H₂O (10/1) | AcOH | 1 atm | 6 | 80 |

| 5 | MeOH | None | 1 atm | 12 | 5 |

Applications in Synthesis

Protection of Imidazoles in Peptide Synthesis

The imidazole side chain of histidine is often protected during peptide synthesis to prevent side reactions and suppress racemization.[6] The Bom group is attached to the π-nitrogen of the imidazole ring.[6] The resulting N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine (Boc-His(Bom)-OH) is a valuable building block in solid-phase peptide synthesis.[4] The Bom group is stable to the TFA used for Boc deprotection and is typically removed at the final cleavage step by hydrogenolysis or strong acid treatment.[4]

Protection of Pyrroles

The N-H of pyrroles can be protected with a Bom group to modulate their reactivity and allow for selective functionalization at other positions of the ring. The protection is typically achieved using BOM-Cl and a base like sodium hydride.

Side Reactions and Mitigation

A significant drawback of the Bom group is the generation of formaldehyde as a byproduct during its cleavage, particularly under strong acidic conditions like with hydrogen fluoride (HF). This formaldehyde can lead to undesirable side reactions, such as the methylation of nucleophilic residues or the formation of a thiazolidine ring with an N-terminal cysteine.

Mitigation Strategy: Use of Scavengers

To prevent these side reactions, scavengers that can trap formaldehyde are added to the cleavage cocktail.

Experimental Protocol for Scavenging Formaldehyde during Deprotection:

-

To the standard deprotection reaction mixture (e.g., HF or TFA), add a formaldehyde scavenger such as cysteine hydrochloride or methoxyamine hydrochloride.[7]

-

Proceed with the deprotection protocol as usual.

-

The scavenger will react with the in situ generated formaldehyde, preventing it from reacting with the desired product.

Visualizations

Reaction Workflows and Mechanisms

Conclusion

The benzyloxymethyl (Bom) protecting group is a robust and versatile tool in the arsenal of the synthetic organic chemist. Its well-defined stability profile and multiple cleavage pathways allow for its strategic incorporation into complex synthetic routes. While the potential for formaldehyde-mediated side reactions during deprotection exists, this can be effectively managed through the use of appropriate scavengers. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the practical knowledge necessary to successfully implement the Bom protecting group in their synthetic endeavors, from small-scale laboratory research to large-scale drug development processes.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-His(π-Bom)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of Nα-Fmoc-Nπ-(benzyloxymethyl)-L-histidine (Fmoc-His(π-Bom)-OH) in solid-phase peptide synthesis (SPPS). The π-position protection of the imidazole side chain is a critical strategy for minimizing racemization, a common and significant side reaction associated with histidine incorporation.

Introduction

Histidine is a notoriously challenging amino acid in Fmoc-SPPS due to its propensity for racemization during the activation and coupling steps.[1][2][3][4][5] This epimerization is catalyzed by the π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid.[1][3][4] The use of Fmoc-His(π-Bom)-OH, where the problematic π-nitrogen is protected with a benzyloxymethyl (Bom) group, effectively suppresses this side reaction.[1][5][6] This allows for more flexible coupling conditions and results in higher purity of the final peptide product.

Advantages of Fmoc-His(π-Bom)-OH

-

Suppression of Racemization: The primary advantage is the significant reduction of histidine epimerization during coupling, even with more activating, base-mediated coupling reagents.[1][3][7]

-

Improved Peptide Purity: By minimizing the formation of D-histidine diastereomers, the purity of the crude peptide is enhanced, simplifying subsequent purification steps.

-

Compatibility with Standard Fmoc Chemistry: The Bom group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and is cleaved under standard final cleavage conditions (e.g., TFA with scavengers).

Data Presentation: Racemization of Histidine Derivatives

The choice of side-chain protection on the histidine imidazole ring has a dramatic impact on the level of racemization observed during coupling. The following table summarizes comparative data on the extent of epimerization for different protected histidine derivatives under various coupling conditions.

| Histidine Derivative | Coupling Conditions | Pre-activation Time | Racemization (%) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0 | [1][3] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8 | [1][3] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3 | [1][3] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave) | - | 16.6 | [1][3] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave) | - | 0.8 | [1][3] |

| Fmoc-His(Trt)-OH | DIC/Oxyma | 5 min | 1.8 | [2] |

| Fmoc-His(Trt)-OH | DIC/Oxyma, 55°C | 5 min | 31.0 | [2] |

| Fmoc-His(Trt)-OH | 50°C, 10 min | - | 6.8 | [8] |

| Fmoc-His(Boc)-OH | 50°C, 10 min | - | 0.18 | [8] |

| Fmoc-His(Boc)-OH | 90°C | - | 0.81 | [8] |

Note: Fmoc-His(MBom)-OH (methoxybenzyloxymethyl) is an analog of Fmoc-His(Bom)-OH and exhibits similar racemization suppression. Data for Fmoc-His(MBom)-OH is presented here due to its prevalence in the cited literature and is expected to be highly representative of the performance of Fmoc-His(π-Bom)-OH.

Experimental Protocols

The following are standard protocols for the coupling of Fmoc-His(π-Bom)-OH in automated or manual SPPS. It is always recommended to perform a test coupling and monitor for completion using a qualitative test such as the Kaiser test.[9]

Protocol 1: Carbodiimide-Mediated Coupling (Lower Racemization Risk)

This protocol utilizes Diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. This method is generally associated with a lower risk of racemization for all amino acids.

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3-5 equivalents relative to resin loading), HOBt or Oxyma Pure (3-5 equivalents) in DMF.

-

Activation and Coupling: Add DIC (3-5 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the reaction for completion. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (Higher Activation)

This protocol uses highly efficient coupling reagents like HBTU or HATU, which can be beneficial for difficult sequences. Due to the π-Bom protection, the risk of racemization is significantly mitigated.

-

Resin Preparation: Follow step 1 from Protocol 1.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(π-Bom)-OH (3-5 equivalents) and HBTU or HATU (3-5 equivalents) in DMF.

-

Activation and Coupling: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution. A short pre-activation of 1-2 minutes may be employed before adding the mixture to the resin.

-

Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Monitoring and Washing: Monitor the reaction for completion and then wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

The Bom protecting group is labile to strong acids and is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Cleavage Cocktail: A standard cleavage cocktail is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

Procedure:

-

Wash the dried peptide-resin with dichloromethane (DCM).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key workflows and concepts discussed in these application notes.

Caption: Standard SPPS cycle for incorporating Fmoc-His(π-Bom)-OH.

Caption: Logical diagram of racemization suppression by π-protection.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. Bot Detection [iris-biotech.de]

Application Note: Fmoc-His(pi-Bom)-OH in Automated Microwave-Assisted Peptide Synthesis

Introduction

The incorporation of histidine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to its high propensity for racemization. The imidazole side chain of histidine can catalyze the epimerization of the activated amino acid, leading to the formation of D-histidine impurities that are often difficult to separate from the target peptide.[1][2] This issue is particularly pronounced in automated microwave-assisted peptide synthesis, where elevated temperatures used to accelerate coupling reactions can also increase the rate of racemization.[3][4]

To mitigate this problem, various side-chain protecting groups for histidine have been developed. Fmoc-His(π-Bom)-OH, where the π-nitrogen of the imidazole ring is protected by a benzyloxymethyl (Bom) group, offers a robust solution. This application note provides detailed protocols and data on the use of Fmoc-His(π-Bom)-OH in automated microwave-assisted SPPS, highlighting its effectiveness in suppressing racemization and ensuring high peptide purity.

Advantages of π-Nitrogen Protection with the Bom Group

The primary advantage of using Fmoc-His(π-Bom)-OH lies in the strategic protection of the π-nitrogen of the imidazole ring. This protection effectively prevents the side chain from participating in the racemization mechanism.[1][2]

-

Suppression of Racemization: The electron-withdrawing nature of the Bom group reduces the basicity of the imidazole ring, preventing it from abstracting the alpha-proton of the activated amino acid, which is the key step in racemization. Studies have shown that π-nitrogen protected histidine derivatives, such as those with Methoxybenzyl-oxymethyl (MBom), exhibit significantly lower epimerization compared to the commonly used Fmoc-His(Trt)-OH, especially at elevated temperatures typical of microwave synthesis.[1]

-

Compatibility with Fmoc SPPS: The Bom group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.[1]

-

Enhanced Coupling Efficiency: By preventing side reactions at the imidazole nitrogen, the activated amino acid is fully available for the coupling reaction, contributing to higher yields and purity.

Comparative Data

The choice of histidine derivative has a critical impact on the level of chiral purity in the final peptide, especially when using microwave heating. The following tables summarize the comparative performance of different histidine protecting groups.

Table 1: Comparison of Histidine Protecting Groups in Fmoc SPPS

| Feature | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH | Fmoc-His(π-Bom/MBom)-OH |

| Protection Site | τ-Nitrogen | τ-Nitrogen | π-Nitrogen |

| Racemization | High, especially with heat | Low to Moderate | Very Low, even with heat[1][5] |

| Stability | Good; Trityl cation can cause side reactions | Good; Boc group stable to SPPS conditions | Good; stable to Fmoc deprotection |

| Cleavage | TFA; requires scavengers (e.g., TIPS) | TFA | TFA; may require scavengers |

| Key Advantage | Widely used, cost-effective | Suppresses epimerization effectively[6] | Superior suppression of racemization[1] |

| Key Disadvantage | Prone to racemization[1] | Potential for partial lability at high temp | Higher cost, potential for formaldehyde side-products during cleavage[7] |

Table 2: Racemization of Histidine Derivatives Under Microwave Conditions

| Histidine Derivative | Coupling Conditions | % D-His Isomer Formed |

| Fmoc-His(Trt)-OH | 5 min pre-activation, HCTU/6-Cl-HOBt/DIPEA | 7.8% |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% |

| Fmoc-His(MBom)-OH | 5 min pre-activation, HCTU/6-Cl-HOBt/DIPEA | 0.3% |

| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% |

*Data for Fmoc-His(MBom)-OH, a close analogue of Fmoc-His(pi-Bom)-OH, demonstrates the efficacy of π-nitrogen protection.[1]

Experimental Protocols

The following are generalized protocols for using this compound in an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™). Users should optimize parameters based on their specific peptide sequence and instrument.

Materials

-

Resin: Rink Amide or other suitable resin for Fmoc SPPS.

-

Amino Acids: Standard Fmoc-protected amino acids; this compound.

-

Deprotection Solution: 20% piperidine, 0.1 M Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF.

-

Coupling Solution: 0.5 M solution of Fmoc-amino acids in DMF.

-

Activator Solution: 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF and 1.0 M Oxyma Pure in DMF.

-

Washing Solvent: High-purity, amine-free DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O.

Protocol 1: Automated Microwave-Assisted SPPS Cycle

This protocol outlines a standard cycle for adding an amino acid.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to synthesis.

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin-containing reaction vessel.

-

Apply microwave energy (e.g., up to 90°C for 1-3 minutes).[6]

-

Drain the vessel and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (for standard AAs):

-

This compound Coupling (Recommended):

-

While this compound is highly resistant to racemization, a slightly modified coupling protocol can further ensure chiral purity.

-

Add this compound solution (5-fold excess), DIC solution, and Oxyma Pure solution.

-

Apply microwave energy at a reduced temperature (e.g., 50°C for 5-10 minutes).[3]

-

Drain the vessel and wash the resin with DMF (3 times).

-

-

Repeat: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.

Protocol 2: Final Cleavage and Deprotection

-

Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

-

Cleavage:

-

Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Note: The Bom group can potentially release formaldehyde. While this is a greater concern with strong acids like HF, using scavengers like TIPS is recommended to trap reactive species.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Microwave-Assisted SPPS

Caption: General workflow for automated microwave-assisted SPPS.

Mechanism of Racemization Suppression

Caption: π-protection blocks proton abstraction, suppressing racemization.

Cleavage and Deprotection Workflow

Caption: Workflow for final peptide cleavage and isolation.